molecular formula C9H13N3O2 B13207676 methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13207676
M. Wt: 195.22 g/mol
InChI Key: CVCRSQHNFJGUGV-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by further conversion to the desired product . Another approach involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be further functionalized to introduce the amino and ester groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using cost-efficient and scalable processes. The use of NH-pyrazole carbonic acids as key intermediates has been demonstrated to be effective in producing the compound on a multigram scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h5-6H,2-4,10H2,1H3

InChI Key

CVCRSQHNFJGUGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(CCN2N=C1)N

Origin of Product

United States

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